molecular formula C9H7FN2 B2749365 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile CAS No. 1427014-16-1

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

Cat. No.: B2749365
CAS No.: 1427014-16-1
M. Wt: 162.167
InChI Key: JNSMZZOERNVENW-UHFFFAOYSA-N
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Description

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C9H7FN2. It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a fluorine atom at the 2-position and a nitrile group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of 2-fluoropyridine with a cyclopropane precursor under specific conditions. The reaction may involve the use of reagents such as diazomethane or other cyclopropanating agents in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the desired product in a solid form .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile
  • 1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile

Uniqueness

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is unique due to its specific substitution pattern and the presence of both a fluorine atom and a nitrile group. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-7(2-1-5-12-8)9(6-11)3-4-9/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSMZZOERNVENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=C(N=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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